molecular formula C14H7Cl3F3NO B5116769 2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide

2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B5116769
M. Wt: 368.6 g/mol
InChI Key: NXCQGXQLKYKATF-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide is a synthetic organic compound known for its applications in various scientific fields. This compound is characterized by its complex structure, which includes multiple halogen atoms and a trifluoromethyl group, contributing to its unique chemical properties and reactivity.

Properties

IUPAC Name

2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3F3NO/c15-7-2-4-12(10(5-7)14(18,19)20)21-13(22)9-3-1-8(16)6-11(9)17/h1-6H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCQGXQLKYKATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzoyl chloride and 4-chloro-2-(trifluoromethyl)aniline.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an inert solvent like dichloromethane.

    Procedure: The 2,4-dichlorobenzoyl chloride is added dropwise to a solution of 4-chloro-2-(trifluoromethyl)aniline and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).

Major Products

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation: Oxidized products may include carboxylic acids or other oxidized derivatives.

    Reduction: Reduced products may include amines or alcohols.

    Hydrolysis: The primary products are 2,4-dichlorobenzoic acid and 4-chloro-2-(trifluoromethyl)aniline.

Scientific Research Applications

2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(2-chloro-4-trifluoromethyl-phenyl)-benzamide
  • 2,4-dichloro-N-(3-chloro-phenyl)-benzamide
  • 2,4-dichloro-N-(2-(4-chloro-phenyl)-ethyl)-benzamide
  • 3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide

Uniqueness

2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

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